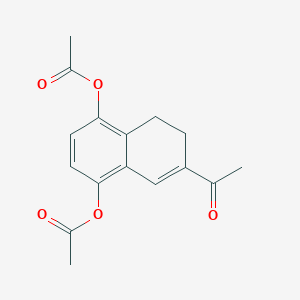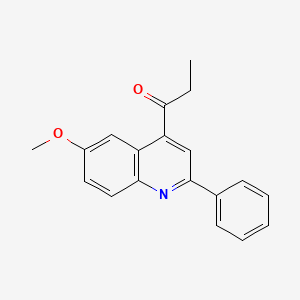
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, antibacterial, and antiviral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one can be achieved through the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . The reaction is typically carried out under solvent-free conditions using poly(phosphoric acid) as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedländer synthesis remains a prominent approach due to its efficiency and scalability. The use of poly(phosphoric acid) as a catalyst in a solvent-free environment is particularly advantageous for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to its pharmacological effects . The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
1-(4-Phenylquinolin-2-yl)propan-1-one: Shares a similar quinoline structure but with different substituents.
2-(6-Methoxynaphthalen-2-yl)propanamide: Another compound with a methoxy group and a similar pharmacological profile.
Uniqueness: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is unique due to its specific methoxy and phenyl substituents on the quinoline ring, which contribute to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
5427-47-4 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-(6-methoxy-2-phenylquinolin-4-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO2/c1-3-19(21)16-12-18(13-7-5-4-6-8-13)20-17-10-9-14(22-2)11-15(16)17/h4-12H,3H2,1-2H3 |
Clé InChI |
QQAGJERGORPIIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
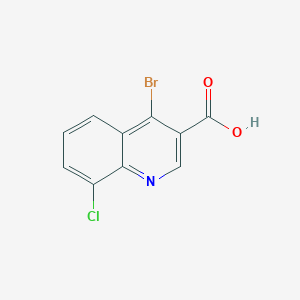
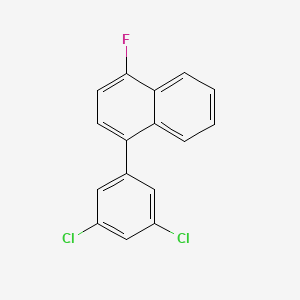
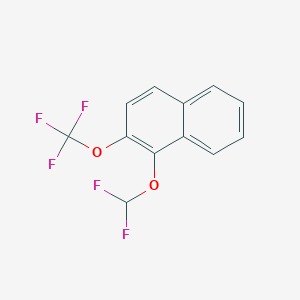

![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)

![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
